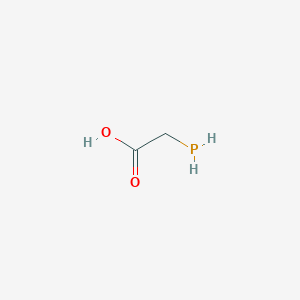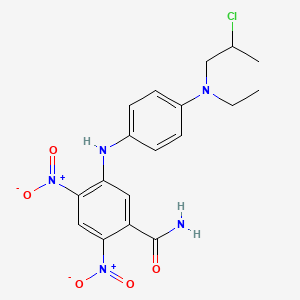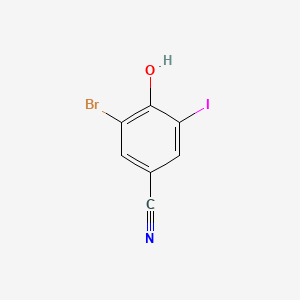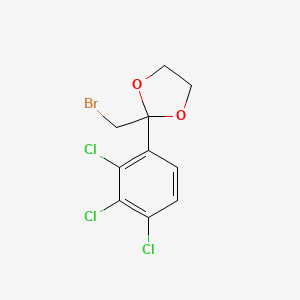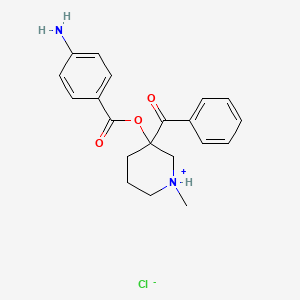
(+-)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a methyl group, a benzoyl group, and a p-aminobenzoyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the methyl group, benzoyl group, and p-aminobenzoyloxy group. The final step involves the formation of the hydrochloride salt.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Methyl Group Introduction: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Benzoyl Group Addition: The benzoyl group is added through acylation reactions using benzoyl chloride in the presence of a base.
p-Aminobenzoyloxy Group Addition: The p-aminobenzoyloxy group is introduced through esterification reactions involving p-aminobenzoic acid and appropriate alcohols.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and p-aminobenzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Procaine: A local anesthetic with a similar p-aminobenzoic acid moiety.
Tetracaine: Another local anesthetic with structural similarities.
Benzocaine: A topical anesthetic with a related chemical structure.
Uniqueness
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
31823-18-4 |
|---|---|
分子式 |
C20H23ClN2O3 |
分子量 |
374.9 g/mol |
IUPAC名 |
(3-benzoyl-1-methylpiperidin-1-ium-3-yl) 4-aminobenzoate;chloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-22-13-5-12-20(14-22,18(23)15-6-3-2-4-7-15)25-19(24)16-8-10-17(21)11-9-16;/h2-4,6-11H,5,12-14,21H2,1H3;1H |
InChIキー |
VETOIGICEIOTIS-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


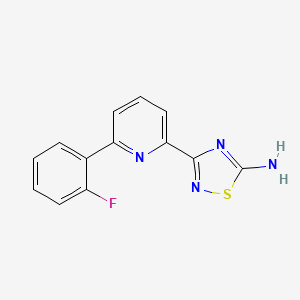

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
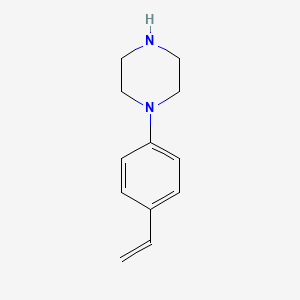
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)

